PHD2 is classified under the prolyl hydroxylase domain family, which includes three isoforms: PHD1, PHD2, and PHD3. Among these, PHD2 is the most evolutionarily conserved and is considered the primary regulator of HIF-1α levels in mammalian cells. The enzyme's activity is strictly dependent on molecular oxygen and is influenced by various factors, including its expression levels and the presence of specific inhibitors .
PHD2 can be synthesized through recombinant DNA technology, where the gene encoding PHD2 is cloned into an expression vector and introduced into host cells, typically Escherichia coli or mammalian cell lines. The following steps outline the synthesis process:
PHD2 consists of 426 amino acids and features a C-terminal hydroxylase domain responsible for its enzymatic activity. The structure includes:
Crystallographic studies have revealed that the active site of PHD2 is highly conserved among species, underscoring its importance in biological processes related to oxygen sensing .
PHD2 catalyzes the hydroxylation of specific proline residues (P402 and P564) on HIF-1α under normoxic conditions. This reaction involves:
This enzymatic activity effectively regulates HIF-1α levels in response to oxygen availability, ensuring proper cellular adaptation to hypoxia .
The mechanism by which PHD2 regulates HIF-1α involves several key steps:
In hypoxic conditions, PHD2 activity decreases due to limited oxygen availability, leading to stabilization of HIF-1α, which translocates to the nucleus to activate genes involved in angiogenesis and metabolic adaptation .
PHD2 exhibits several notable physical and chemical properties:
The enzyme's activity is influenced by pH (optimal around neutral) and temperature (optimal around 37°C). Inhibitors such as dimethyloxalylglycine can significantly affect its catalytic function .
PHD2 has significant implications in various scientific fields:
Research continues to explore novel inhibitors of PHD2 as potential therapeutic agents for various diseases linked to dysregulated oxygen sensing .
Prolyl hydroxylase domain protein 2 (PHD2/Egln1) is the primary cellular oxygen sensor regulating the stability of hypoxia-inducible factor alpha (HIF-α) subunits. Under normoxic conditions, PHD2 hydroxylates specific proline residues (Pro402/Pro564 in HIF-1α; Pro405/Pro531 in HIF-2α) within the oxygen-dependent degradation domain (ODDD) of HIF-α. This post-translational modification enables recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to polyubiquitination and proteasomal degradation of HIF-α [1] [3]. Genetic deletion of PHD2 in mice causes embryonic lethality due to severe placental and cardiac defects linked to uncontrolled HIF activation, whereas PHD1 or PHD3 knockout mice are viable, underscoring PHD2's non-redundant role [1] [9].
Table 1: Phenotypic Consequences of PHD2 Loss
System | Consequence | Mechanism |
---|---|---|
Embryonic development | Lethality (E12.5–E14.5) | Placental vascular defects, myocardial underdevelopment |
Adult hematopoiesis | Polycythemia (hematocrit ↑ 80%) | EPO induction (230-fold) and extramedullary hematopoiesis |
Tumor microenvironment | Variable pro/anti-tumor effects | Context-dependent HIF-1α vs. HIF-2α stabilization |
PHD2 belongs to the Fe²⁺- and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. Its catalytic domain contains a conserved HXD…H motif coordinating Fe²⁺ essential for enzymatic activity. Molecular oxygen is split during hydroxylation, with one atom incorporated into HIF-α proline and the other into succinate (derived from 2-OG) [1] [8]. PHD2 has a relatively low affinity for O₂ (Km ≈ 230–250 µM), making it exquisitely sensitive to oxygen fluctuations. Consequently, enzyme activity decreases proportionally under hypoxia, allowing HIF-α accumulation [1] [9]. Non-HIF substrates like cyclin D1 and ATF4 have been proposed, but their physiological relevance remains debated compared to HIF-α [4] [9].
Table 2: Biochemical Properties of PHD2
Parameter | Characteristic | Functional Implication |
---|---|---|
O₂ affinity (Km) | 230–250 µM | Primary cellular O₂ sensor |
Cofactors | Fe²⁺, 2-oxoglutarate, ascorbate | Targetable by small-molecule inhibitors |
Subcellular localization | Predominantly cytoplasmic | Nuclear exclusion signal regulates HIF access |
Key inhibitors | Succinate/fumarate (TCA metabolites) | Competitive 2-OG antagonism in cancers |
While all three PHD isoforms hydroxylate HIF-α, they exhibit distinct expression patterns, substrate preferences, and hypoxic induction:
PHD2 expression is dynamically regulated by multiple mechanisms:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: